1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many biologically active compounds . Piperidine is a five-membered ring with one nitrogen atom, and it’s often used in the synthesis of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the use of 4-Chlorobenzoyl chloride as an intermediate compound . The synthesis could potentially involve the construction of the piperidine ring from different cyclic or acyclic precursors, or the functionalization of preformed piperidine rings .
Scientific Research Applications
Synthesis and Anticancer Activity
A study by Dimmock et al. (1998) involved the synthesis of a series of compounds including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and related piperidinols. These compounds, particularly the piperidines, demonstrated significant cytotoxicity against various murine and human tumor cells, suggesting potential anticancer applications. The presence of olefinic bonds and the piperidine structure were correlated with higher cytotoxic activity, indicating that structural features similar to 1-(4-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine may contribute to anticancer properties (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Structural and Stereochemical Studies
Shainyan et al. (2008) explored the stereodynamic behavior of various N-triflyl substituted 1,4-diheterocyclohexanes, including piperidine derivatives. Their study, focusing on conformer preferences influenced by intramolecular interactions, provides insights into the structural and stereochemical aspects of compounds structurally related to this compound. Understanding these interactions and conformer preferences can be crucial for designing compounds with desired biological activities (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).
Synthesis and Structure of Analogous Compounds
Lagisetty et al. (2009) synthesized analogs of 3,5-bis(2-fluorobenzylidene)-4-piperidone, a compound with a core structure that shares similarities with this compound. The molecular structures of these analogs were characterized using various spectroscopic techniques, and the study provided valuable information on the synthesis and structural properties of piperidine-based compounds, which could be relevant for understanding the chemical behavior and potential applications of this compound (Lagisetty, Powell, & Awasthi, 2009).
Mechanism of Action
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF6NO/c15-11-3-1-8(2-4-11)12(23)22-6-9(13(16,17)18)5-10(7-22)14(19,20)21/h1-4,9-10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFFIYCFUVRVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.